molecular formula C10H6ClKN2O3 B2922258 Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate CAS No. 2225145-02-6

Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2922258
CAS No.: 2225145-02-6
M. Wt: 276.72
InChI Key: SCCABFPKKGWRGE-UHFFFAOYSA-M
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Description

Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a chemical compound offered for research and development purposes. It features a 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . This particular molecule is substituted at the 5-position with a (2-chlorophenyl)methyl group and at the 2-position with a carboxylate salt. The 1,3,4-oxadiazole pharmacophore is a significant structural component in several approved drugs and investigational compounds due to its ability to engage in key hydrogen-bonding interactions with biological targets . Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or for use in biological screening campaigns. The presence of the 2-chlorobenzyl moiety may influence the compound's lipophilicity and potential for target binding, making it a point of interest in structure-activity relationship (SAR) studies. This product is intended for research applications in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet before use.

Properties

IUPAC Name

potassium;5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCABFPKKGWRGE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(O2)C(=O)[O-])Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClKN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and hydrazine hydrate as the primary starting materials.

  • Formation of Hydrazide: The reaction of 2-chlorobenzaldehyde with hydrazine hydrate forms the corresponding hydrazide.

  • Oxidation: The hydrazide is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form the oxadiazole ring.

  • Carboxylation: The resulting oxadiazole is treated with a carboxylating agent, such as potassium carbonate, to introduce the carboxylate group.

  • Formation of Potassium Salt: Finally, the carboxylic acid is neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the oxadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may have potential biological activity and can be used in the study of biological processes.

  • Medicine: It can be explored for its therapeutic properties and potential use in drug development.

  • Industry: The compound can be utilized in the production of materials, chemicals, and other industrial applications.

Mechanism of Action

The mechanism by which Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application and the biological system involved. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Carboxylates

The following table summarizes key structural analogues, their substituents, molecular weights, and notable properties:

Compound Name Molecular Formula Substituent at 5-Position Molecular Weight Key Data/Applications References
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate C₄H₃KN₂O₃ Methyl 166.18 Intermediate for raltegravir synthesis
Ethyl 5-(4-chloro-2-phenoxy-phenyl)-1,3,4-oxadiazole-2-carboxylate C₁₇H₁₃ClN₂O₄ 4-Chloro-2-phenoxyphenyl 344.75 IR, NMR, and mass spectral data provided
Ethyl 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate C₁₁H₈Cl₂N₂O₃ 2,4-Dichlorophenyl 287.10 IR (1742 cm⁻¹, C=O stretch); 17.2% yield
Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole-2-carboxylate C₇H₇F₂KN₂O₃ 1,1-Difluoro-2-methylpropan-2-yl 248.24 Building block for medicinal chemistry
Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate C₉H₈N₂O₄ Furan-2-yl 208.17 Density and purity data available

Key Comparative Insights

Substituent Effects on Physicochemical Properties :

  • The methyl group in Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate reduces steric hindrance compared to the bulkier (2-chlorophenyl)methyl group, likely enhancing solubility in polar solvents.
  • Chlorinated aryl substituents (e.g., 2,4-dichlorophenyl in ) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Synthetic Yields and Methods :

  • Ethyl 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate was synthesized in 17.2% yield via catalyst-free cyclization , suggesting challenges in optimizing reactions for halogenated derivatives.
  • Higher yields (e.g., 90% for Methyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate ) indicate that electron-donating groups (e.g., methoxy) may favor cyclization efficiency.

Spectral Data Trends :

  • IR spectra of ethyl carboxylates show strong C=O stretches near 1740–1742 cm⁻¹ .
  • Chlorinated derivatives exhibit distinct ¹H NMR shifts for aromatic protons (e.g., 7.2–7.8 ppm in ), reflecting the electron-withdrawing effects of chlorine.

Biological and Pharmacological Relevance: While direct data on the target compound are absent, 1,3,4-oxadiazole derivatives are widely explored for antimicrobial, anticancer, and anti-inflammatory activities.

Biological Activity

Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological applications based on recent research findings.

1. Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds that have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial , anticancer , anti-inflammatory , and analgesic properties . The structural modifications in oxadiazoles significantly influence their biological activities, making them valuable in drug design.

2. Anticancer Activity

Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit potent anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : this compound was evaluated against cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon adenocarcinoma).
  • Mechanism of Action : The compound induces apoptosis and inhibits key signaling pathways associated with cancer progression, including EGFR and IL-6 pathways .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Effect on Cell Viability (%)
This compoundMDA-MB-2311045.2 - 62.7
Other oxadiazole derivativesHT-291064.0 - 73.2

3. Antimicrobial Activity

Oxadiazole derivatives also exhibit significant antimicrobial properties. The compound's effectiveness was tested against various bacterial strains:

  • Bacterial Strains : The antibacterial activity was assessed against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Minimum Inhibitory Concentration (MIC) : Studies reported varying MIC values indicating the compound's potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus100
Other oxadiazole derivativesEscherichia coli150

4. Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for other pharmacological activities:

  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can inhibit pro-inflammatory cytokines.
  • Analgesic Properties : Certain compounds in this class have shown potential in pain management through central nervous system modulation.

5. Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Apoptosis Induction : A study demonstrated that this compound could induce apoptosis in cancer cells with IC50 values significantly lower than standard chemotherapeutics like Cisplatin .
  • Cytotoxicity Assays : In vitro assays indicated that the compound exhibited cytotoxic effects comparable to established anticancer drugs at lower concentrations .

Q & A

Basic: What synthetic routes are commonly employed to prepare Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of a hydrazide precursor with a carbonyl compound. A generalized protocol includes:

Precursor Preparation : React 2-chlorobenzyl chloride with ethyl oxadiazole-2-carboxylate to introduce the substituted benzyl group.

Oxadiazole Formation : Treat the intermediate with hydrazine hydrate under reflux, followed by cyclization using phosphoryl chloride (POCl₃) to form the 1,3,4-oxadiazole ring .

Salt Formation : Neutralize the carboxylic acid derivative with potassium hydroxide to yield the potassium salt.
Key Validation : Monitor reaction progress via TLC and confirm the final structure using 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and IR (C=O stretch at ~1700 cm⁻¹) .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation in a solvent like ethanol/water.

Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Process data with SHELX programs (SHELXL for refinement, SHELXS for structure solution). Key parameters include monoclinic symmetry (space group C2/c) and Z = 8 for unit cell packing .
Example Data (Analogous Structure) :

ParameterValue
a, b, c (Å)19.215, 22.847, 14.933
β (°)121.25
V (ų)5605
R-factor<0.05

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Target Selection : Identify receptors (e.g., GABAₐ or enzymes) via homology modeling.

Docking Studies : Use AutoDock Vina to simulate ligand-receptor binding. Parameterize the oxadiazole ring’s electrostatic potential and the 2-chlorophenyl group’s hydrophobic interactions.

MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of <2 Å for stable complexes .
Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from radioligand assays .

Basic: What spectroscopic techniques confirm the compound’s purity and structure?

Methodological Answer:

NMR Spectroscopy : 1H^1H-NMR detects aromatic protons (2-chlorophenyl, δ 7.3–7.6 ppm) and the oxadiazole methylene group (δ 4.1–4.3 ppm). 13C^{13}C-NMR confirms the carboxylate carbon at ~165 ppm .

Mass Spectrometry : ESI-MS shows [M-K]⁻ ion at m/z = theoretical molecular weight – 39.1 (K⁺).

Elemental Analysis : Match calculated vs. observed C, H, N content (e.g., C₁₀H₇ClKN₂O₃: C 42.04%, H 2.45%) .

Advanced: How does the electron-withdrawing 2-chlorophenyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

Electronic Effects : The chlorine atom increases electrophilicity at the oxadiazole C-5 position.

Kinetic Studies : Perform reactions with nucleophiles (e.g., amines, thiols) in DMF at 60°C. Monitor via HPLC (C18 column, acetonitrile/water gradient).

Mechanistic Insight : DFT calculations (Gaussian 09) show a lower activation energy (~25 kJ/mol) for substitutions at C-5 compared to unsubstituted oxadiazoles .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

Condition Testing : Assess degradation under UV light, humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) via accelerated stability studies.

Analytical Monitoring : Use HPLC (retention time ±0.2 min) to detect impurities.

Optimal Storage : Store in amber vials at -20°C under nitrogen. Shelf life >12 months with <5% degradation .

Advanced: How can enantiomeric resolution be achieved if chiral byproducts form during synthesis?

Methodological Answer:

Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.

Diastereomeric Salt Formation : React the racemic mixture with (-)-camphor-10-sulfonic acid in ethanol. Recrystallize to isolate the desired enantiomer .

Circular Dichroism (CD) : Verify enantiopurity by CD spectra (e.g., positive Cotton effect at 250 nm) .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

Process Optimization : Use flow chemistry for cyclization (residence time 30 min, 80°C) to improve reproducibility.

Byproduct Control : Add molecular sieves during esterification to absorb water and prevent hydrolysis.

Quality Metrics : Aim for ≥95% purity (HPLC) and yields >70% via Design of Experiments (DoE) screening solvent/base combinations .

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